molecular formula C10H13NO2 B14254051 Benzene, 1-ethyl-3-(1-nitroethyl)- CAS No. 397874-74-7

Benzene, 1-ethyl-3-(1-nitroethyl)-

Cat. No.: B14254051
CAS No.: 397874-74-7
M. Wt: 179.22 g/mol
InChI Key: DZZYEMJEBLYGRR-UHFFFAOYSA-N
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Description

Benzene, 1-ethyl-3-(1-nitroethyl)- is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzene, where an ethyl group and a nitroethyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)- typically involves a multi-step process. One common method starts with the nitration of ethylbenzene to form 1-ethyl-3-nitrobenzene. This is followed by the alkylation of the nitrobenzene derivative with an appropriate alkylating agent under controlled conditions to introduce the nitroethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-ethyl-3-(1-nitroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1-ethyl-3-(1-nitroethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-3-(1-nitroethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize desired products .

Comparison with Similar Compounds

  • Benzene, 1-ethyl-3-nitro-
  • Nitrobenzene, 3-ethyl-
  • Benzene, 1-ethyl-3-(1-aminoethyl)-

Comparison: Benzene, 1-ethyl-3-(1-nitroethyl)- is unique due to the presence of both an ethyl and a nitroethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions compared to its analogs. The presence of the nitro group also makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

CAS No.

397874-74-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-ethyl-3-(1-nitroethyl)benzene

InChI

InChI=1S/C10H13NO2/c1-3-9-5-4-6-10(7-9)8(2)11(12)13/h4-8H,3H2,1-2H3

InChI Key

DZZYEMJEBLYGRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C)[N+](=O)[O-]

Origin of Product

United States

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